molecular formula C17H14N2O B11854363 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone CAS No. 51425-12-8

2-(3-Methylquinoxalin-2-yl)-1-phenylethanone

Cat. No.: B11854363
CAS No.: 51425-12-8
M. Wt: 262.30 g/mol
InChI Key: NGRYBHMEXRGSQP-UHFFFAOYSA-N
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Description

2-(3-Methylquinoxalin-2-yl)-1-phenylethanone is a compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound has a methyl group at the 3-position of the quinoxaline ring and a phenylethanone group at the 1-position. Quinoxaline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone typically involves the condensation of 3-methylquinoxaline with a suitable phenylacetylating agent. One common method involves the reaction of 3-methylquinoxaline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylquinoxalin-2-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylquinoxalin-2-yl)-1-phenylethanone stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like VEGFR-2. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

51425-12-8

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)-1-phenylethanone

InChI

InChI=1S/C17H14N2O/c1-12-16(11-17(20)13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3

InChI Key

NGRYBHMEXRGSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3

Origin of Product

United States

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